

# A Technical Guide to 4-Fluoro-2-nitrobenzaldehyde: Properties, Synthesis, and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **4-Fluoro-2-nitrobenzaldehyde**

Cat. No.: **B1294362**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Fluoro-2-nitrobenzaldehyde** is a substituted aromatic aldehyde that serves as a crucial intermediate in organic synthesis. Its chemical structure, featuring a fluorine atom and a nitro group on the benzaldehyde scaffold, imparts unique reactivity, making it a valuable building block for the synthesis of a wide range of complex molecules. The presence of the electron-withdrawing nitro group activates the aromatic ring, while the fluorine atom can enhance the metabolic stability and bioavailability of derivative compounds. This technical guide provides an in-depth overview of the IUPAC nomenclature, synonyms, physicochemical properties, a representative synthetic protocol, and a key reaction workflow for **4-Fluoro-2-nitrobenzaldehyde**.

## IUPAC Name and Synonyms

The nomenclature and various identifiers for **4-Fluoro-2-nitrobenzaldehyde** are summarized below, providing a clear reference for this compound in literature and chemical databases.

Identifier Type	Value
IUPAC Name	4-fluoro-2-nitrobenzaldehyde[1]
CAS Number	2923-96-8[1]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> FNO <sub>3</sub> [1]
Synonyms	Benzaldehyde, 4-fluoro-2-nitro-[1]
EINECS 220-884-3[1]	
NSC 96890[1]	
2-Nitro-4-fluorobenzaldehyde	

## Physicochemical Properties

A summary of the key physical and chemical properties of **4-Fluoro-2-nitrobenzaldehyde** is provided in the table below. These data are essential for its handling, storage, and application in synthetic chemistry.

Property	Value
Molecular Weight	169.11 g/mol [1]
Appearance	Light yellow to yellow crystalline powder
Melting Point	55-58 °C
Boiling Point	299.8 °C at 760 mmHg
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.
Storage Conditions	Store at 0-8 °C[1]

## Experimental Protocols

### Synthesis of 4-Fluoro-2-nitrobenzaldehyde from 4-Fluoro-2-nitrotoluene

A common method for the synthesis of aromatic aldehydes is the oxidation of the corresponding methyl-substituted arene. While a specific detailed protocol for **4-Fluoro-2-nitrobenzaldehyde** is not readily available in the provided search results, a plausible and effective method can be adapted from the well-established procedure for the synthesis of p-nitrobenzaldehyde from p-nitrotoluene. This involves a two-step process: the formation of a diacetate intermediate followed by hydrolysis.

#### Step A: Oxidation of 4-Fluoro-2-nitrotoluene to 4-Fluoro-2-nitrobenzalacetate

- In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, place glacial acetic acid (e.g., 570 mL), acetic anhydride (e.g., 565 mL), and 4-Fluoro-2-nitrotoluene (e.g., 0.36 mol).
- Cool the flask in an ice-salt bath.
- Slowly add concentrated sulfuric acid (e.g., 85 mL) to the stirred solution, maintaining the temperature below 10 °C.
- Once the addition is complete and the mixture has cooled to 5 °C, add chromium trioxide (e.g., 1.0 mol) in small portions, ensuring the temperature does not exceed 10 °C. The addition may take 45-60 minutes.
- After the addition is complete, continue stirring for an additional 10 minutes.
- Pour the reaction mixture into a beaker containing crushed ice (e.g., 3 kg) and stir until the excess acetic anhydride has hydrolyzed.
- Collect the precipitated crude 4-Fluoro-2-nitrobenzalacetate by suction filtration and wash thoroughly with cold water.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol.

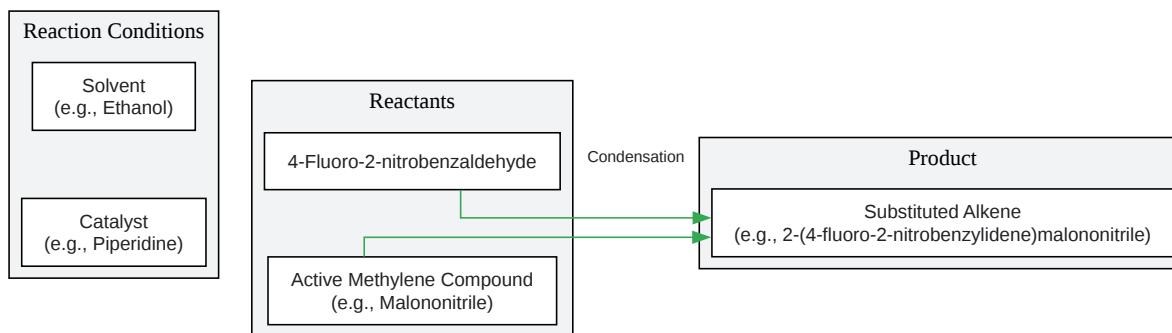
#### Step B: Hydrolysis of 4-Fluoro-2-nitrobenzalacetate to **4-Fluoro-2-nitrobenzaldehyde**

- In a round-bottom flask equipped with a reflux condenser, combine the crude 4-Fluoro-2-nitrobenzalacetate (e.g., 0.18 mol) with water (e.g., 100 mL), ethanol (e.g., 100 mL), and concentrated sulfuric acid (e.g., 10 mL).

- Heat the mixture to reflux and maintain for a period sufficient for complete hydrolysis (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, allow the solution to cool to room temperature. The **4-Fluoro-2-nitrobenzaldehyde** product will crystallize out of the solution.
- Collect the crystals by suction filtration, wash with cold water, and dry in a vacuum desiccator.

## Key Reaction Workflow: Knoevenagel Condensation

**4-Fluoro-2-nitrobenzaldehyde** is a versatile substrate for various carbon-carbon bond-forming reactions. One such important reaction is the Knoevenagel condensation, where it reacts with an active methylene compound in the presence of a basic catalyst to form a substituted alkene. This reaction is widely used in the synthesis of fine chemicals and pharmaceutical intermediates.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to 4-Fluoro-2-nitrobenzaldehyde: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294362#4-fluoro-2-nitrobenzaldehyde-iupac-name-and-synonyms>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)